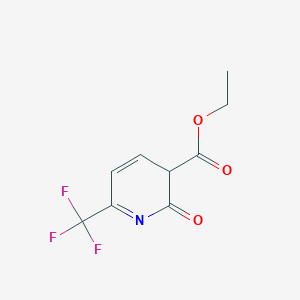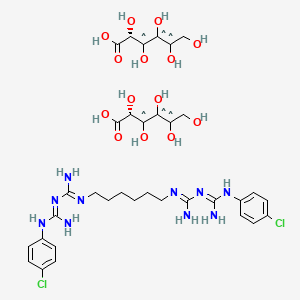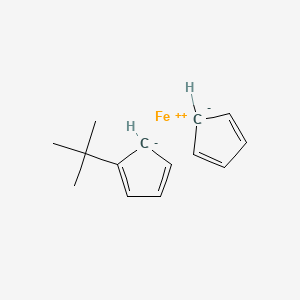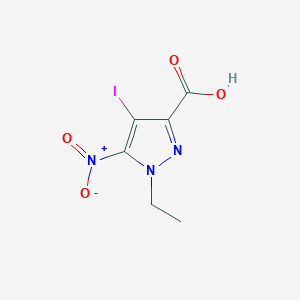![molecular formula C20H12Br2O2S B12348880 [1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-](/img/structure/B12348880.png)
[1,1'-Binaphthalene]-2,2'-diol, 3,3'-dibromo-, (1S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)-: is a chiral compound with significant importance in organic chemistry. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- typically involves the bromination of [1,1’-Binaphthalene]-2,2’-diol. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, leading to the formation of [1,1’-Binaphthalene]-2,2’-diol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products:
Substitution: Formation of substituted binaphthalenes.
Oxidation: Formation of oxidized binaphthalene derivatives.
Reduction: Formation of [1,1’-Binaphthalene]-2,2’-diol.
Scientific Research Applications
Chemistry:
- Used as a chiral ligand in asymmetric synthesis.
- Intermediate in the synthesis of various organic compounds .
Biology:
Medicine:
- Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates .
Industry:
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- involves its interaction with various molecular targets through its bromine atoms and hydroxyl groups. These functional groups enable the compound to participate in a wide range of chemical reactions, including coordination with metal ions and formation of hydrogen bonds .
Comparison with Similar Compounds
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dichloro-, (1S)-
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dimethoxy-, (1S)-
- [1,1’-Binaphthalene]-2,2’-diol, 3,3’-difluoro-, (1S)-
Uniqueness:
- The presence of bromine atoms in [1,1’-Binaphthalene]-2,2’-diol, 3,3’-dibromo-, (1S)- imparts unique reactivity compared to its chloro, methoxy, and fluoro analogs.
- The compound’s chiral nature makes it particularly valuable in asymmetric synthesis and chiral recognition studies .
Properties
Molecular Formula |
C20H12Br2O2S |
|---|---|
Molecular Weight |
476.2 g/mol |
InChI |
InChI=1S/C20H12Br2O2.S/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24;/h1-10,23-24H; |
InChI Key |
WIHXIABLYDJTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br.[S] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-Bis(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B12348803.png)
![3-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12348815.png)
![6-chloro-2-methyl-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12348819.png)
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12348826.png)

![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B12348838.png)

![3-amino-2-benzoyl-6-oxo-4,5,7,7a-tetrahydro-3aH-thieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12348857.png)

amine](/img/structure/B12348865.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylic acid](/img/structure/B12348873.png)



